Isobornyl butyrate
Description
Overview of Bicyclic Monoterpene Esters in Academic Inquiry
Bicyclic monoterpenes are a significant class of secondary metabolites found widely in nature, particularly in the essential oils of many plants and flowers like conifers. researchgate.netfrontiersin.org These compounds, which consist of two isoprene (B109036) units arranged in a bicyclic structure, are recognized as an important renewable hydrocarbon feedstock for the fine chemical industry. scispace.com Academic and industrial research focuses on these compounds due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. researchgate.netnih.govchemicalbook.com
Esters derived from bicyclic monoterpene alcohols, such as isoborneol (B83184), are of particular interest. These esters, including isobornyl acetate (B1210297) and isobornyl propanoate, are valued in the fragrance and flavor industries for their characteristic aromas, often described as woody, herbal, or camphoraceous. chemicalbook.com Research endeavors in this area often involve the synthesis of these esters through methods like the acid-catalyzed esterification of terpenes. scispace.com Furthermore, the unique stereochemistry of these bicyclic systems presents challenges and opportunities for asymmetric synthesis and biocatalysis, aiming to produce enantiomerically pure compounds for applications in pharmaceuticals and cosmetics. tugraz.atd-nb.info The study of these esters contributes to the valorization of natural resources like turpentine, a side-product of the wood processing industry. d-nb.info
Significance of Isobornyl Butyrate (B1204436) in Chemical Synthesis and Biological Systems Research
Isobornyl butyrate holds specific significance primarily within the realm of chemical synthesis, particularly as a key intermediate. Its synthesis and subsequent transformations are subjects of research aimed at developing efficient and environmentally sound chemical processes.
In chemical synthesis, research has demonstrated the effective production of this compound from camphene (B42988), a renewable biomass-based substrate, and butyric acid. scispace.com Studies have focused on using heterogeneous solid acid catalysts, such as silica-supported heteropoly acids, to achieve high selectivity (virtually 100%) for this compound under mild reaction conditions. scispace.com This approach aligns with the principles of green chemistry by utilizing reusable catalysts and avoiding the environmental issues associated with traditional mineral acid catalysts. scispace.com
The most prominent role of this compound in contemporary research is as a substrate in biocatalytic kinetic resolution. d-nb.inforesearchgate.netnih.gov It is an intermediate in the synthesis of camphor (B46023) from α-pinene. researchgate.netnih.gov Research has shown that specific enzymes, such as Esterase B (EstB) from Burkholderia gladioli, can perform highly enantioselective hydrolysis of racemic this compound. d-nb.infonih.gov This enzymatic resolution yields optically pure (+)-isoborneol, which can then be oxidized to produce the highly valuable (-)-camphor (B167293). d-nb.inforesearchgate.net This biocatalytic step is significant because it provides a pathway to enantiopure monoterpenes from inexpensive racemic mixtures. tugraz.atd-nb.info The efficiency of this resolution is noted to be higher for butyrate esters compared to acetate esters, highlighting the specific importance of the butyrate moiety. d-nb.infonih.gov
While direct research into the biological activity of this compound itself is not extensively documented in the reviewed literature, the biological significance of its constituent parts drives interest. The butyrate moiety, a short-chain fatty acid, is known to have various biological effects, including the potential to inhibit histone deacetylases and prevent cancer cell growth. nih.gov Analogues of butyrate have been investigated for therapeutic applications. nih.gov The bicyclic monoterpenoid portion, isoborneol, belongs to a class of molecules with known antimicrobial and anti-inflammatory activities. nih.govchemicalbook.com
Scope and Objectives of this compound Research Endeavors
Current research on this compound is primarily driven by objectives centered on sustainable chemistry and the production of high-value compounds. The scope of these endeavors is well-defined, focusing on synthetic pathways and biocatalytic applications.
A key objective is the development and optimization of green synthetic routes to isobornyl esters. This involves exploring and refining the use of solid acid catalysts that are efficient, reusable, and environmentally benign, thereby providing an alternative to corrosive and polluting homogeneous catalysts. scispace.com The goal is to achieve high yield and selectivity in the esterification of renewable feedstocks like camphene. scispace.com
Another major objective is the application of this compound in asymmetric synthesis through enzymatic kinetic resolution. d-nb.infonih.gov The primary goal here is to establish a facile and efficient "plug-in" step in the industrial production of camphor from α-pinene, allowing for the synthesis of specific, optically pure isomers like (-)-camphor from racemic intermediates. d-nb.inforesearchgate.net This research seeks to identify and engineer highly selective enzymes that can resolve bulky bicyclic monoterpene esters, a task for which many common commercial enzymes are not suited. d-nb.infonih.gov Meeting this objective addresses the growing demand for enantiopure compounds in the pharmaceutical and chemical industries. tugraz.atd-nb.info
The broader scope includes contributing to the bio-based economy by finding high-value applications for chemical feedstocks derived from renewable resources like turpentine. d-nb.info While not a primary focus in the reviewed literature, a latent objective may involve exploring the potential biological or fragrance properties of this compound itself, drawing from the known characteristics of related bicyclic monoterpene esters. chemicalbook.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₂ |
| CAS Number | 58479-55-3 |
| Appearance | Colorless to pale yellow clear liquid (est.) |
| Boiling Point | 252.00 to 254.00 °C @ 760.00 mm Hg |
| Flash Point | 231.00 °F TCC (110.56 °C) |
| logP (o/w) | 4.670 (est.) |
| Solubility | Soluble in alcohol; Insoluble in water |
Source: thegoodscentscompany.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
58479-55-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10?,11?,14-/m1/s1 |
InChI Key |
VIPNQHBVIDJXJE-QIMFLAQGSA-N |
SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CCCC(=O)OC1CC2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
density |
0.981-0.991 |
Other CAS No. |
58479-55-3 |
physical_description |
Colourless liquid; Herbaceous aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Transformations of Isobornyl Butyrate
Chemical Synthesis Routes to Isobornyl Butyrate (B1204436)
The synthesis of isobornyl butyrate, a significant fragrance compound, is primarily achieved through the esterification of camphene (B42988) with butyric acid and its derivatives. This process can be catalyzed by various acidic agents, employing both heterogeneous and homogeneous systems.
Esterification Reactions Utilizing Camphene and Butyric Acid Derivatives
The principal industrial route to isobornyl esters involves the acid-catalyzed addition of a carboxylic acid to camphene. d-nb.info This reaction is a cornerstone in the synthesis of racemic camphor (B46023), where isobornyl esters serve as key intermediates. d-nb.inforesearchgate.net The process typically involves the reaction of camphene with butyric acid in the presence of an acid catalyst, leading to the formation of the exo-isomer, this compound, with high selectivity. scispace.com
Heterogeneous catalysts are favored in many industrial applications due to their ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact and corrosion issues compared to traditional homogeneous mineral acids. scispace.com
Silica-supported heteropoly acids, particularly H₃PW₁₂O₄₀ (PW), have been identified as highly effective and environmentally friendly solid acid catalysts for the liquid-phase esterification of camphene. scispace.comresearchgate.net The reaction with n-butyric acid using a PW/SiO₂ catalyst yields this compound with virtually 100% selectivity. scispace.com While the reaction with butyric acid is slower than with acetic acid, an equilibrium conversion of 80% can be achieved within 1-2 hours by adjusting the catalyst amount. scispace.com The use of a hydrocarbon solvent is beneficial as it prevents the leaching of the catalyst, allowing for its recovery and reuse without significant loss of activity or selectivity. scispace.comresearchgate.net Under optimized conditions, yields of 80–90% can be attained. scispace.comresearchgate.net
The performance of the PW/SiO₂ catalyst is influenced by the chain length of the carboxylic acid, with longer chains leading to slower reaction rates, likely due to steric hindrance. For instance, the reaction with n-butyric acid approaches equilibrium faster than with n-hexanoic acid.
Other solid acid catalysts, such as titanium sulfate (B86663), have also been employed for the synthesis of isobornyl esters from camphene, particularly with long-chain fatty acids. mdpi.com Ion-exchange resins like Amberlyst-15 are also common heterogeneous catalysts for esterification reactions, although their specific application to this compound is less detailed in the provided context. begellhouse.com
Table 1: Performance of Heterogeneous PW/SiO₂ Catalyst in Camphene Esterification
| Carboxylic Acid | Camphene Conversion | Time (h) | Selectivity to Isobornyl Ester | Reference |
|---|---|---|---|---|
| n-Butyric Acid | 52% | 7 | ~100% | scispace.com |
| n-Butyric Acid | ~80% | 1-2 | ~100% | scispace.com |
While heterogeneous systems offer significant advantages, homogeneous catalysts are also utilized for isobornyl ester synthesis. Traditional mineral acids like sulfuric acid (H₂SO₄), hydrofluoric acid (HF), and phosphoric acid (H₃PO₄) are classical homogeneous catalysts for Fischer esterification. researchgate.net These catalysts provide excellent access to active sites but present challenges regarding corrosiveness, environmental hazards, and catalyst recovery. researchgate.net
Heteropoly acids can also be used in homogeneous systems for the esterification of camphene. Studies have compared the catalytic activity of different heteropoly acids in a homogeneous setting for the synthesis of isobornyl acetate (B1210297), a related compound. The findings are indicative of their potential for this compound synthesis as well.
Table 2: Comparison of Homogeneous Heteropoly Acid Catalysts in Isobornyl Acetate Synthesis
| Catalyst | System | Yield (%) | Reference |
|---|---|---|---|
| H₃PW₁₂O₄₀ | Homogeneous | 88.2 | |
| H₄SiW₁₂O₄₀ | Homogeneous | 79.4 |
Note: This data is for isobornyl acetate synthesis and is presented as a proxy for the reactivity in this compound synthesis.
The development of "ideal" catalysts that combine the high activity and selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones is a major focus of catalysis research. rsc.org
The acid-catalyzed esterification of camphene to form this compound involves a key chemical transformation known as the Wagner-Meerwein rearrangement. The reaction is initiated by the protonation of the double bond in camphene by the acid catalyst. This generates a carbocation intermediate. This intermediate then undergoes a rearrangement of its carbon skeleton, transforming the camphene structure into the more stable isobornyl cation.
This is followed by the nucleophilic attack of the butyric acid molecule on the carbocation. The final step is the deprotonation of the resulting oxonium ion to yield the final product, this compound. The reaction is highly stereoselective, producing the exo-isomer, this compound, with nearly 100% selectivity, and no detectable formation of the endo-isomer, bornyl butyrate. scispace.com This stereoselectivity is a characteristic feature of the Wagner-Meerwein rearrangement in this specific reaction.
Homogeneous Catalytic Systems in this compound Production
Alternative Esterification Approaches for this compound
Beyond the direct reaction of camphene, other general esterification methods can be applied, although their specific use for this compound from isoborneol (B83184) is less commonly cited in the context of large-scale production. These methods often start with isoborneol, the alcohol corresponding to the isobornyl ester.
Fischer-Speier Esterification : This classic method involves the reaction of an alcohol (isoborneol) with a carboxylic acid (butyric acid) in the presence of a strong acid catalyst like sulfuric acid. mdpi.com It is a reversible reaction, and yields can be maximized by removing water as it is formed. wikipedia.org
Steglich Esterification : This method allows for ester formation under mild conditions and is particularly useful for substrates sensitive to high heat. mdpi.comwikipedia.org It uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), to activate the carboxylic acid. A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also used. mdpi.comwikipedia.org
Transesterification : This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, another isobornyl ester could be converted to this compound by reacting it with an excess of butyric acid or a simple butyrate ester.
Alkylation of Carboxylic Acid Salts : Carboxylate salts can be alkylated to form esters. wikipedia.org This would involve reacting a butyrate salt with an isobornyl halide, a less common route for this specific ester.
Esterification using Titanium Sulfate : The synthesis of long-chain fatty acid isobornyl esters has been successfully carried out using titanium sulfate as a catalyst with camphene and various fatty acids (lauric, myristic, palmitic, and stearic acids). mdpi.com This demonstrates an alternative catalytic system that could be adapted for butyric acid. For example, the synthesis of isobornyl laurate achieved a product content of 74.49% under optimized conditions (80 °C, 25 h). mdpi.com
Derivatization of this compound and Related Bicyclic Esters
Derivatization refers to the chemical modification of a compound to produce a new compound with different properties. In the context of this compound, this can involve modifying either the isobornyl or the butyrate moiety.
This compound is part of a larger family of isobornyl esters used as fragrance ingredients, which differ by the acyl group attached to the isoborneol backbone. These esters, including isobornyl acetate and isobornyl propionate, share similar bicyclic structures but possess distinct aromatic profiles due to the different lengths and structures of their ester side chains. The synthesis of these related esters, such as isobornyl hexanoate, follows similar synthetic routes. researchgate.net
Further derivatization can be achieved through chemoenzymatic transformations. For instance, the enantioselective hydrolysis of racemic this compound using specific enzymes like esterases can be employed. d-nb.inforesearchgate.net This kinetic resolution allows for the separation of enantiomers, providing access to optically pure isoborneol isomers, which are valuable precursors for the synthesis of specific camphor isomers. d-nb.inforesearchgate.net Esterase B from Burkholderia gladioli has shown high specificity for the kinetic resolution of this compound. d-nb.inforesearchgate.net
Additionally, the butyrate side chain itself could be subject to further reactions, although this is less common in its application as a fragrance. General derivatization reactions for esters could potentially be applied, but specific examples for this compound are not prominent in the literature. The primary "derivatization" in practice involves the selection of different carboxylic acids during the initial synthesis from camphene to create a range of isobornyl esters with varied scent characteristics. researchgate.net
Enzymatic Synthesis and Biocatalytic Pathways for this compound
The enzymatic synthesis of this compound and related chemoenzymatic transformations represent a significant area of research, driven by the demand for enantiomerically pure forms of isoborneol and its derivatives for applications in the fragrance, pharmaceutical, and chemical industries. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and resolution of these chiral compounds.
Kinetic Resolution of this compound Enantiomers
Kinetic resolution is a widely employed enzymatic method for the separation of enantiomers from a racemic mixture. In the context of this compound, this typically involves the enantioselective hydrolysis of the racemic ester, where an enzyme preferentially catalyzes the conversion of one enantiomer, leaving the other unreacted. This allows for the separation of an optically enriched alcohol and the corresponding unreacted ester.
The success of kinetic resolution hinges on the identification of a suitable biocatalyst with high enantioselectivity. A number of lipases and esterases have been screened for their ability to resolve racemic monoterpenyl esters. d-nb.info Among these, esterases from microbial sources have shown particular promise.
Esterase B from Burkholderia gladioli (EstB): This enzyme has been identified as a highly effective biocatalyst for the kinetic resolution of racemic this compound. d-nb.info EstB, a member of the α/β-hydrolase fold family, exhibits notable activity towards short-chain fatty acid esters (C4-C6). nih.govuniprot.org It displays excellent enantioselectivity (E > 100) in the hydrolysis of this compound, preferentially hydrolyzing one enantiomer to yield optically pure (+)-isoborneol. d-nb.info The enzyme's structure, which shares homology with class C β-lactamases and DD-peptidases, features a catalytic triad (B1167595) (Ser75, Asp, and His) responsible for its hydrolytic activity. nih.govnih.gov The specificity of EstB is particularly noteworthy as it shows high selectivity for isobornyl esters over the closely related bornyl esters. d-nb.info
Esterase C from Rhodococcus rhodochrous (EstC): In contrast to EstB, Esterase C from Rhodococcus rhodochrous demonstrates high enantioselectivity towards bornyl butyrate. d-nb.info While active on monoterpenyl esters, EstC shows a clear preference for the endo isomer (borneol) over the exo isomer (isoborneol), making it less suitable for the direct resolution of this compound but valuable for the resolution of related compounds. d-nb.info
The enantioselectivity of these esterases is also influenced by the acyl chain length of the substrate. For both EstB and other esterases, an increase in the acyl chain length from acetate to butyrate has been shown to enhance enantioselectivity. d-nb.info
Table 1: Enantioselectivity of Esterases in the Kinetic Resolution of Monoterpenyl Butyrates
| Enzyme | Source Organism | Substrate | Key Findings |
|---|---|---|---|
| Esterase B (EstB) | Burkholderia gladioli | This compound | High activity and excellent enantioselectivity (E > 100), yielding optically pure (+)-isoborneol. d-nb.info |
| Esterase C (EstC) | Rhodococcus rhodochrous | Bornyl butyrate | High enantioselectivity for bornyl butyrate, with lower activity towards this compound. d-nb.info |
To maximize the efficiency and enantioselectivity of the kinetic resolution of this compound, several reaction parameters must be optimized. These include temperature, pH, solvent system, substrate concentration, and enzyme loading.
Temperature: The optimal temperature for EstB from Burkholderia gladioli is around 43°C. uniprot.org However, for kinetic resolutions, the temperature is often maintained at a moderate level, such as 30°C, to ensure enzyme stability and enhance enantioselectivity over prolonged reaction times. researchgate.net
pH: The pH of the reaction medium is critical for maintaining the enzyme's structure and activity. EstB exhibits an optimal pH of 7.0. uniprot.org The use of buffers, such as phosphate (B84403) buffer, is common to maintain a stable pH throughout the reaction. nih.gov
Solvent System: While enzymatic reactions are often performed in aqueous buffers, the low solubility of hydrophobic substrates like this compound can be a limiting factor. The addition of water-miscible organic co-solvents, such as acetone, can improve substrate solubility and enhance the reaction rate. nih.gov Alternatively, biphasic systems using water-immiscible organic solvents can be employed to facilitate product recovery. redalyc.org
Agitation: Adequate mixing is necessary to ensure proper mass transfer between the substrate and the enzyme, particularly in heterogeneous systems. Agitation rates of around 600 rpm have been reported for the kinetic resolution of this compound in small-scale reactions. researchgate.net
Table 2: General Optimized Parameters for Enzymatic Kinetic Resolution of Esters
| Parameter | Optimized Range/Value | Rationale |
|---|---|---|
| Temperature | 30-50°C | Balances enzyme activity and stability. redalyc.org |
| pH | 7.0-8.0 | Maintains optimal enzyme conformation and activity. uniprot.orgfrontiersin.org |
| Solvent | Aqueous buffer with co-solvents (e.g., acetone) or biphasic systems | Improves substrate solubility and facilitates product recovery. nih.govredalyc.org |
| Agitation | ~600 rpm | Ensures efficient mass transfer. researchgate.net |
Directed evolution and site-directed mutagenesis are powerful tools for tailoring the properties of enzymes to meet specific industrial demands. While specific studies on the engineering of EstB for enhanced activity towards this compound are not extensively documented, research on modifying this enzyme for other substrates demonstrates the feasibility of this approach.
Directed evolution has been successfully used to improve the thermostability and solvent tolerance of EstB. uniprot.org One study on a related esterase from Pseudomonas fluorescens demonstrated that a combination of error-prone PCR and saturation mutagenesis could significantly enhance enantioselectivity for a chiral secondary alcohol. muni.cz In another example, directed evolution of an esterase from Rhodobacter sphaeroides was used to compensate for the common trade-off between enantioselectivity and activity. nih.gov
For EstB from Burkholderia gladioli, a mutant designated NK70, containing seven amino acid substitutions, was generated through directed evolution. This variant exhibited increased temperature stability and a higher tolerance for water-soluble co-solvents, which are advantageous for industrial-scale kinetic resolutions. researchgate.net Although this mutant was not specifically optimized for this compound, its improved properties suggest that similar strategies could be employed to enhance its performance with this substrate. The identification of "hot spots" for mutation, often in the vicinity of the active site, is a key strategy in these engineering efforts. uniprot.org
Optimization of Biocatalytic Reaction Conditions for this compound Resolution
Enzyme Immobilization Techniques for this compound Biotransformations
For practical and economic application in industrial processes, the reuse of biocatalysts is crucial. Enzyme immobilization, the process of confining an enzyme to a solid support, offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous operation. mdpi.com
A variety of materials have been employed as supports for enzyme immobilization, including natural polymers (e.g., agarose (B213101), chitin), synthetic polymers (e.g., polyacrylics), and inorganic materials (e.g., silica). nih.govmdpi.com The choice of support and immobilization method can significantly impact the enzyme's activity, stability, and enantioselectivity.
For the kinetic resolution of esters similar to this compound, lipases have been successfully immobilized on various carriers. For example, Candida antarctica lipase (B570770) B (CALB), a versatile biocatalyst, has been immobilized on supports like Immobeads, leading to hyperactivation and increased conversion in enantioselective esterification reactions. mdpi.com In the kinetic resolution of (E)-4-arylbut-3-en-2-yl esters, an immobilized preparation of Lecitase™ Ultra on cyanogen (B1215507) bromide-activated agarose showed significantly higher activity and enantioselectivity compared to the free enzyme. nih.gov
While specific studies detailing the immobilization of EstB for this compound resolution are limited, the general principles and techniques applied to other esterases and lipases are directly relevant. Covalent attachment to epoxy-activated resins is another common and effective method for creating robust immobilized biocatalysts with improved thermal and pH stability.
Biosynthetic Pathway Elucidation of this compound (if applicable, in natural producers)
This compound itself is not commonly reported as a major natural product. However, its alcohol precursor, isoborneol, is a naturally occurring monoterpenoid found in various plants. The biosynthesis of isoborneol provides the foundation for the potential in vivo formation of isobornyl esters.
The biosynthesis of the C10 monoterpene backbone originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to most monoterpenes. plos.org
The cyclization of GPP to the bornane skeleton is catalyzed by a class of enzymes known as terpene synthases (TPSs). Specifically, bornyl diphosphate synthase (BPPS) converts GPP to bornyl diphosphate. wikipedia.org This intermediate is then hydrolyzed by a phosphatase to yield borneol. wikipedia.org Isoborneol is the exo-diastereomer of borneol. wikipedia.org The formation of isoborneol can occur through the action of specific isoborneol synthases or through the isomerization of borneol.
The final step in the potential biosynthesis of this compound would be the esterification of isoborneol with a butyryl donor, likely butyryl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs), a diverse family of enzymes responsible for the formation of a wide range of esters in plants. nih.govresearchgate.net AATs are known to be substrate-promiscuous, capable of utilizing various alcohols and acyl-CoAs. nih.gov For instance, in Wurfbainia villosa, which produces bornyl acetate, several AATs have been identified that can also catalyze the formation of isobornyl acetate, indicating that the enzymatic machinery for isobornyl ester synthesis exists in nature. nih.gov The availability of isoborneol and butyryl-CoA within the same cellular compartment would be a prerequisite for the natural production of this compound.
Advanced Analytical Techniques for Isobornyl Butyrate Characterization and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, including isobornyl butyrate (B1204436). longdom.orgleibniz-fmp.de It provides detailed information about the chemical environment and connectivity of atoms within the molecule. longdom.org
Advanced NMR Techniques for Stereochemical Elucidation of Isobornyl Butyrate
The stereochemistry of bicyclic compounds like this compound can be complex. numberanalytics.com Advanced two-dimensional (2D) NMR techniques are crucial for determining the relative and absolute stereochemistry of such molecules. longdom.orgnumberanalytics.com
Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other through chemical bonds, helping to establish the connectivity map of protons within the this compound molecule. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These methods provide information about protons that are close in space, which is critical for elucidating the three-dimensional structure and stereochemical arrangement of the molecule. numberanalytics.com By combining COSY data with NOESY or ROESY, researchers can differentiate between various stereoisomers. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton and carbon signals that are directly bonded, aiding in the assignment of carbon signals in the this compound spectrum. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing further confirmation of the molecular structure. researchgate.netpreprints.org
A study on isobornyl methacrylate (B99206)—acrylonitrile copolymers utilized a combination of DEPT-135, 2D HSQC, and 2D TOCSY spectra to interpret the complex NMR data and assign signals, demonstrating the power of these techniques in analyzing complex isobornyl-containing structures. researchgate.net
NMR-Based Reaction Monitoring in this compound Synthesis
By setting up an on-line flow NMR system, reactants can be continuously pumped from the reactor to the NMR spectrometer. magritek.com This allows for the acquisition of spectra at regular intervals, enabling the determination of reaction endpoints, identification of by-products, and maximization of yields. magritek.com For instance, the progress of a reaction can be followed by integrating the signals of reactants and products over time. magritek.com While monitoring reactions at elevated temperatures, the sample can be cooled before entering the spectrometer to ensure stability. magritek.com
The synthesis of terpene esters, a class of compounds to which this compound belongs, has been monitored using ¹H NMR spectroscopy. globalauthorid.com This approach allows for the study of various reaction parameters such as temperature, solvent, and enzyme concentration to achieve maximum conversion. globalauthorid.com
Mass Spectrometry (MS) Based Approaches for this compound Analysis
Mass spectrometry is another cornerstone technique for the analysis of organic compounds, providing information about their molecular weight and structure through the mass-to-charge ratio of ionized molecules. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis of this compound Containing Mixtures
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds in complex mixtures, such as essential oils and fragrance compositions where this compound might be present. thermofisher.commdpi.comsemanticscholar.org
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its individual components in a capillary column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library. researchgate.net
GC-MS has been extensively used to determine the chemical composition of essential oils from various plant sources, some of which have been found to contain isobornyl n-butyrate. mdpi.com For instance, an analysis of Tunisian Artemisia herba-alba essential oil revealed the presence of isobornyl n-butyrate (4.9%). mdpi.com The technique is also employed for the quality control and analysis of flavor and fragrance compounds in commercial beverages. mdpi.com
Table 2: Example of Volatile Compounds Identified in Essential Oils by GC-MS
| Compound | Retention Index | Source (Example) |
| α-Pinene | 932 | Cupressus arizonica semanticscholar.org |
| Camphor (B46023) | 1141 | Artemisia glabella dergipark.org.tr |
| Borneol | 1165 | Artemisia glabella dergipark.org.tr |
| This compound | Not specified | Artemisia herba-alba (Tunisian) mdpi.com |
| Caryophyllene | 1419 | Not specified |
Note: Retention indices can vary depending on the specific GC column and conditions used.
High-Resolution Mass Spectrometry for Structural Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. measurlabs.com This capability is invaluable for the unambiguous structural confirmation of compounds like this compound. researchgate.net
HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com This high level of specificity is crucial for identifying unknown compounds and confirming the structure of synthesized molecules. measurlabs.comumb.edu HRMS has been used to characterize a wide range of organic molecules, from small compounds to large biopolymers. nih.gov
In the context of monoterpenes and their derivatives, HRMS has been employed to analyze reaction products and confirm the presence of specific ions, aiding in the elucidation of reaction mechanisms. rsc.org For example, HRMS analysis confirmed the presence of terpene sulfonium (B1226848) salts in certain reactions. rsc.org Furthermore, techniques like Direct Analysis in Real Time (DART) coupled with HRMS have been developed for the rapid, untargeted analysis of monoterpene-derived aerosols without extensive sample preparation. nih.gov
Chromatographic Separation and Quantification Techniques for this compound
Chromatography is a fundamental tool for separating this compound from reactants, byproducts, and other impurities. The choice of chromatographic method depends on the specific analytical goal, whether it be quantification, purification, or reaction monitoring.
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. thieme-connect.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information.
Method Development:
Developing a robust GC method involves optimizing several parameters to achieve good resolution and peak shape. Key considerations include the choice of the stationary phase, temperature programming, carrier gas flow rate, and injector temperature.
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is often suitable for the analysis of terpene esters like this compound. nih.govnih.gov
Temperature Program: A typical oven temperature program starts at a lower temperature to separate volatile components and then ramps up to elute less volatile compounds. For instance, an initial temperature of 60°C held for a few minutes, followed by a ramp of 4-10°C per minute to a final temperature of 220-250°C, is a common starting point. dergipark.org.trsemanticscholar.org
Injector and Detector Temperature: The injector temperature is typically set high enough to ensure rapid volatilization of the sample, often around 250°C. nih.govdergipark.org.tr The detector temperature is also maintained at a high temperature (e.g., 230-300°C) to prevent condensation. nih.gov
Carrier Gas: Helium is the most commonly used carrier gas due to its inertness and efficiency. nih.govscielo.br
Research Findings:
In a study analyzing the essential oil of Artemisia herba-alba, GC-MS was used to identify and quantify its components, including isobornyl n-butyrate. mdpi.com The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a reference standard or library data. nih.govscispace.com The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. scispace.com
Table 1: Example GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) nih.govscielo.br |
| Carrier Gas | Helium at 1-2 mL/min nih.govscielo.br |
| Oven Program | Initial 40-60°C, ramp 7°C/min to 216°C, then 30°C/min to 300°C nih.gov |
| Injector Temp. | 250°C nih.govdergipark.org.tr |
| Detector (MS) | Source: 230°C, Quadrupole: 150°C nih.gov |
| Mass Range | 35-450 m/z dergipark.org.tr |
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the purification and analysis of less volatile or thermally labile compounds. For terpene esters like this compound, which are relatively non-polar, reversed-phase HPLC is the most common approach. bachem.com
Method Development:
Stationary Phase: A C18-modified silica (B1680970) column is the standard choice for reversed-phase separation of moderately non-polar compounds. bachem.comgoogle.com
Mobile Phase: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is used. google.comresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation. For this compound, a gradient starting with a higher proportion of the polar solvent and increasing the proportion of the organic solvent would be effective.
Detection: Since this compound lacks a strong chromophore, UV detection can be challenging. nih.gov A UV detector set to a low wavelength (e.g., 200-220 nm) might be used, but sensitivity could be limited. bachem.comcannabissciencetech.com An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would provide more universal and sensitive detection for such compounds. researchgate.net
Research Findings:
Although specific HPLC methods for this compound are not extensively detailed in the provided context, the general principles of reversed-phase HPLC are widely applied to the separation of similar terpene compounds. researchgate.net For instance, a method for determining butyric acid and sodium butyrate utilized a C18 column with a mobile phase of acetonitrile and a phosphoric acid solution, with UV detection at 206 nm. google.com While this compound is a different molecule, the fundamental approach of using a C18 column with a polar/organic mobile phase is transferable. The purification of this compound synthesized from camphene (B42988) has been achieved using column chromatography with silica gel and a hexane (B92381)/CH2Cl2 eluent, a technique that shares principles with HPLC. scispace.com
Table 2: General HPLC Parameters for Terpene Ester Analysis
| Parameter | Description |
| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm innovareacademics.in |
| Mobile Phase | Gradient of Acetonitrile and Water google.com |
| Flow Rate | Typically 0.5-1.0 mL/min google.cominnovareacademics.in |
| Detector | UV (at low wavelength, e.g., 210 nm) innovareacademics.in, ELSD, or MS researchgate.net |
| Column Temp. | Often ambient or slightly elevated, e.g., 30°C google.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. eag.comlibretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of the product. khanacademy.org
Methodology:
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. eag.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase. libretexts.org
For the synthesis of this compound from isoborneol (B83184) and butyric acid (or its derivative), the product, this compound, is less polar than the starting alcohol (isoborneol). Therefore, the product will travel further up the TLC plate (have a higher Rf value) than the starting alcohol. rochester.edu The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot. researchgate.net
Visualization:
Since this compound and its precursors are often not colored, a visualization method is required. Common methods include:
UV Light: If the compounds are UV-active, they will appear as dark spots under a UV lamp. eag.comrochester.edu
Staining: The plate can be dipped into a staining solution (e.g., p-anisaldehyde, potassium permanganate (B83412), or vanillin) and then heated. rochester.eduresearchgate.net The compounds will react with the stain to produce colored spots.
Research Findings:
In the context of synthesizing isobornyl propanoate, a similar ester, monitoring the reaction progress via TLC or GC is noted as critical to optimize the yield. For the synthesis of isobornyl carboxylates, column chromatography using silica gel with a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) was used for purification, a technique for which TLC is the standard preliminary analytical tool for determining the appropriate solvent system. researchgate.netd-nb.info
Table 3: TLC for Monitoring this compound Synthesis
| Component | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates shoko-sc.co.jp |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). scispace.comd-nb.info The ratio is optimized to achieve good separation (e.g., 90:10 hexane:ethyl acetate). |
| Application | Spotting starting materials (e.g., isoborneol), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot). rochester.edu |
| Visualization | Staining with p-anisaldehyde or potassium permanganate solution followed by heating. rochester.eduresearchgate.net |
| Observation | The disappearance of the isoborneol spot (lower Rf) and the appearance of the this compound spot (higher Rf) indicates reaction progress. |
High-Performance Liquid Chromatography (HPLC) for this compound Purification and Analysis
Other Spectroscopic Analysis Methodologies Applicable to this compound
In addition to chromatography, various spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts and coupling patterns are characteristic of the isobornyl and butyrate moieties. scispace.com
¹³C NMR: Shows the number of different types of carbon atoms in the molecule and their chemical environment. scispace.com
Research has reported the ¹H and ¹³C NMR data for this compound, which can be used as a reference for its identification. scispace.com For example, the ¹H NMR spectrum would show characteristic signals for the methyl groups of the isobornyl core and the ethyl and methylene (B1212753) groups of the butyrate chain. scispace.com
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. researchgate.net Other bands corresponding to C-H and C-O stretches would also be present.
Mass Spectrometry (MS):
As mentioned in the GC-MS section, mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions that result from the cleavage of the molecule. scispace.com These fragments are indicative of the isobornyl and butyrate structures.
Table 4: Key Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons of the isobornyl and butyrate groups. | scispace.com |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic carbonyl carbon of the ester. | scispace.com |
| IR Spectroscopy | Strong C=O stretching absorption around 1731 cm⁻¹. | researchgate.net |
| Mass Spectrometry | Molecular ion peak and characteristic fragment ions (e.g., m/z 154, 136, 121, 95, 71). | scispace.com |
Computational Chemistry and Theoretical Studies on Isobornyl Butyrate
Quantum Chemical Calculations of Isobornyl Butyrate (B1204436) Conformational Preferences and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of molecules. While direct studies on isobornyl butyrate are not prevalent, research on similar bicyclic monoterpene esters and their components offers valuable parallels.
Conformational analysis of related esters, such as bornyl and isobornyl acetates, has been approached using both kinetic data from hydrolysis and infrared spectroscopy. rsc.org These studies help to infer the most stable conformations of the acetoxy group, which can be extrapolated to the butyrate group in this compound. The bulky, bicyclic cage-like structure of the isobornyl group heavily influences the conformational freedom of the ester side chain.
For instance, studies on acyclic α,β-unsaturated esters have explored the preference for s-cis versus s-trans conformations, revealing that the energetic difference can be small, allowing for multiple conformations to coexist. acs.org In the case of isobornyl acrylate (B77674), a related ester, X-ray analysis has shown the acrylate moiety in an s-cis conformation. tandfonline.com Similar quantum calculations for this compound would likely involve mapping the potential energy surface as a function of the key dihedral angles in the butyrate chain to identify low-energy conformers.
Furthermore, quantum chemical calculations for a range of ester collectors have been performed using Density Functional Theory (DFT) with the B3LYP functional to determine properties like bond lengths, bond orders, and atomic charges. mdpi.com For this compound, such calculations would elucidate the electronic distribution, particularly the partial charges on the carbonyl carbon and oxygen atoms, which are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would also be determined, providing insights into its chemical reactivity and electronic transitions. mdpi.com
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations serve as a computational microscope to observe the dynamic behavior of molecules over time. nih.gov These simulations can provide detailed information about the conformational dynamics of this compound in different solvents or at interfaces, which is particularly relevant for its application as a fragrance molecule.
From these trajectories, various properties can be analyzed, including:
Conformational Flexibility: How the butyrate chain and the isobornyl cage move and flex over time.
Solvation Structure: The arrangement of solvent molecules around the this compound, which affects its solubility and interactions.
Intermolecular Interactions: The nature and lifetime of interactions with other molecules, which is crucial for understanding its behavior in complex mixtures.
Simulations of other terpenoids and fragrance molecules have provided insights into their interactions with biological systems, such as olfactory receptors, and their behavior at interfaces. mdpi.comelifesciences.org For example, MD simulations have been used to study the binding of terpenoid ligands to insect olfactory receptors, revealing how different ligands affect the receptor's dynamics. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights Related to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. tandfonline.comunlp.edu.ar In the context of this compound and its analogues, QSAR can be a powerful tool for predicting properties like odor intensity, receptor binding affinity, and biodegradability. oup.com
The development of QSAR models for fragrance compounds has been an active area of research. tandfonline.comacs.org These studies often involve a dataset of molecules with known activities, from which molecular descriptors are calculated. These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation.
A notable example is the combinatorial QSAR modeling of 98 ambergris fragrance compounds, where various descriptor collections and statistical methods were explored to build robust models. acs.org For a series of this compound analogues with varying ester chains, a similar approach could be taken. The biological activity, such as binding affinity to a specific olfactory receptor, would be the dependent variable, and the calculated molecular descriptors would be the independent variables. Statistical methods like multiple linear regression (MLR), k-nearest neighbors (kNN), or support vector machines (SVM) could then be used to build the predictive model. tandfonline.comacs.org
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues.
| Descriptor Type | Examples | Relevance |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |
| Geometric | Molecular Surface Area, Volume | Relates to the shape and size of the molecule, which is important for fitting into a binding pocket. |
| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and potential for electrostatic interactions. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer. |
| Hydrophobicity | LogP | A measure of the molecule's lipophilicity, which is crucial for crossing biological membranes. |
Once a predictive QSAR model is developed and validated, it can be used to understand which molecular features are most important for the desired activity. By analyzing the coefficients of the descriptors in the model, one can infer the structural requirements for optimal interaction. For instance, a positive coefficient for a descriptor related to hydrogen bond donating ability would suggest that this property enhances the activity.
For fragrance molecules, QSAR studies have helped to identify the key structural features responsible for specific odor characteristics. tandfonline.com In the case of this compound analogues, a QSAR model could reveal the optimal length and branching of the ester chain for a particular olfactory response. This understanding can then guide the design of new fragrance molecules with improved properties. Furthermore, QSAR models have been developed to predict the biodegradability of fragrance materials, which is an important aspect of their environmental profile. oup.com
Development of QSAR Models for Predicting Interaction with Biological Targets
Molecular Docking and Binding Affinity Predictions of this compound with Receptor Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking can be used to predict its binding mode within the active site of a receptor protein, such as an olfactory receptor.
The process of molecular docking involves:
Receptor and Ligand Preparation: Obtaining the 3D structure of the receptor, often from X-ray crystallography or homology modeling, and generating a 3D conformation of the ligand (this compound).
Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the receptor's binding site.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts.
While specific docking studies of this compound are not widely published, research on related terpenoids and fragrance molecules provides a clear framework. For example, docking simulations have been used to study the interaction of terpenoids with insect olfactory receptors and other proteins. elifesciences.orgresearchgate.net These studies have successfully identified key amino acid residues involved in ligand binding and have helped to rationalize the observed binding affinities. Docking studies have also been employed to understand the binding modes of fragrance compounds to human olfactory receptors. researchgate.netmdpi.com
A hypothetical docking study of this compound with a human olfactory receptor could reveal the following:
The specific orientation of the bulky isobornyl group within the binding pocket.
The interactions of the ester group with polar residues in the receptor.
The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. The table below presents hypothetical docking results for this compound and related analogues against a target olfactory receptor.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Isobornyl acetate (B1210297) | -6.5 | TYR112, PHE204, LEU255 |
| This compound | -7.2 | TYR112, PHE204, TRP258 |
| Isobornyl hexanoate | -7.0 | ILE115, PHE204, TRP258 |
| Bornyl butyrate | -6.8 | TYR112, PHE204, LEU255 |
These predicted binding energies can then be correlated with experimental data, such as odor thresholds, to validate the docking protocol and gain further insights into the structure-activity relationship.
Investigation of Biological Activities and Underlying Mechanisms of Isobornyl Butyrate
In Vitro Mechanistic Studies of Isobornyl Butyrate (B1204436)
In vitro research has provided a foundational understanding of how isobornyl butyrate interacts with specific biological targets, including receptors and enzymes, and influences cellular pathways.
This compound has been identified as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. google.com TRPA1 is an ion channel involved in the sensation of pain, irritation, and inflammation. google.comresearchgate.net Certain compounds, such as menthol (B31143) and hydrogen peroxide, can activate TRPA1 and the related Transient Receptor Potential Vanilloid 1 (TRPV1) channel at high concentrations, leading to a burning sensation. google.com
Research has shown that the application of a TRPA1 antagonist like this compound can offset the irritating sensation associated with TRPA1 activation. google.com Studies have found that combining antagonists for both TRPA1 and TRPV1 receptors can work synergistically to reduce these negative sensations. google.com While this compound is specified as a TRPA1 antagonist, the dual action of agonists like menthol on both receptors highlights the importance of targeting these channels to mitigate sensory irritation. google.com The development of TRPV1 antagonists has been a significant area of research for treating chronic pain, although systemic side effects have posed challenges. nih.govelifesciences.org Topical application of TRPV1 antagonists is being explored as a way to circumvent these issues. alzecurepharma.se
The mechanism of antagonism for related monoterpenes on the human TRPA1 channel involves interactions with specific amino acid residues, such as S873, T874, and Y812. researchgate.net This suggests that the molecular structure of these compounds is key to their inhibitory effects. researchgate.net
This compound serves as a substrate for various esterase enzymes, particularly carboxylesterases. researchgate.netgoogle.com These enzymes catalyze the hydrolysis of ester bonds. google.com The study of the kinetic resolution of racemic this compound has demonstrated the high enantioselectivity of certain bacterial esterases. researchgate.net
Specifically, Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have shown outstanding enantioselectivity (E > 100) towards the butyryl esters of isoborneol (B83184) and related compounds. researchgate.net Research indicated that these esterases showed better selectivity with the butyryl moiety compared to shorter acetate (B1210297) chains. researchgate.net The kinetic resolution allows for the separation of different isomers, which is a valuable process for producing optically pure monoterpenols like isoborneol, a precursor to camphor (B46023). researchgate.netresearchgate.net
The table below summarizes the findings from a kinetic resolution study of this compound using different esterases.
| Enzyme | Substrate | Enantioselectivity (E) | Conversion (%) | Reference |
| Esterase B (Burkholderia gladioli) | This compound | >100 | 49 | researchgate.net |
| Esterase B NK70 (variant) | This compound | >100 | 49 | researchgate.net |
| Esterase C (Rhodococcus rhodochrous) | This compound | No conversion | - | researchgate.net |
| Porcine Liver Esterase | This compound | 1 | 13 | researchgate.net |
Data corresponds to values obtained at 24-hour intervals with 1 mM substrate concentration.
Furthermore, this compound has been identified among several esters present in the greater wax moth, Galleria mellonella, where odorant-degrading enzymes like carboxylesterases are thought to play a key role in the olfaction process by rapidly degrading chemical signals. mdpi.com
Direct research into the cellular pathways triggered by this compound is limited. However, upon hydrolysis by esterases, this compound releases isoborneol and butyrate (butyric acid). Butyrate is a short-chain fatty acid (SCFA) well-known for its extensive effects on multiple cellular signaling cascades and gene expression. nih.govnih.gov
Butyrate's most recognized mechanism of action is the inhibition of histone deacetylase (HDAC) enzymes. nih.govmdpi.com This inhibition leads to increased histone acetylation, which relaxes chromatin structure and makes genes more accessible for transcription. nih.gov This epigenetic modification is central to many of butyrate's biological effects. nih.gov
Butyrate has been shown to modulate several key signaling pathways:
NF-κB Pathway : Butyrate can inhibit the activity of nuclear factor-kappa B (NF-κB), a critical regulator of inflammatory responses. mdpi.comnih.gov This contributes to its anti-inflammatory effects.
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and apoptosis, is also modulated by butyrate. nih.govnih.gov
mTOR Pathway : Butyrate can reduce the activity of the mTOR kinase and activate the mTOR-STAT3 pathway, which is involved in regulating host defense mechanisms. nih.govjnmjournal.org
G-Protein-Coupled Receptors (GPCRs) : Butyrate acts as a ligand for GPCRs such as GPR41, GPR43, and GPR109A, triggering anti-inflammatory signaling cascades. nih.govjnmjournal.org
Studies using bovine kidney epithelial cells have demonstrated that butyrate profoundly alters gene expression, with a majority of regulated genes being associated with cell cycle control and apoptosis. nih.gov Similarly, in human colon cancer cells, butyrate drives significant metabolic and epigenetic reprogramming, affecting pathways like the TCA cycle and influencing the expression of genes related to cancer prevention. nih.gov
Enzyme Modulation and Inhibition Kinetics by this compound (e.g., esterase substrates)
Antimicrobial and Other Bioactivity Studies of this compound (non-human, mechanistic focus)
The bioactivity of this compound, particularly its antimicrobial potential, is primarily understood through the actions of its hydrolysis product, butyrate.
Butyrate, produced by commensal gut bacteria, plays a crucial role in maintaining intestinal homeostasis and host defense. nih.govmdpi.com Instead of acting as a direct antibiotic, butyrate appears to enhance the host's antimicrobial capabilities. In macrophages, butyrate induces an antimicrobial program by inhibiting HDAC3. nih.gov This action triggers a metabolic shift and the production of antimicrobial peptides, leading to enhanced bactericidal function without a corresponding increase in pro-inflammatory cytokines. nih.gov
Furthermore, butyrate influences the gut microbial community. Engineered Saccharomyces cerevisiae designed to produce butyrate have been shown to regulate the gut microbiota in mouse models of colitis, increasing the abundance of beneficial bacteria like Bifidobacterium and decreasing harmful ones. nih.gov This suggests that butyrate levels can directly impact the composition and balance of the microbial ecosystem. nih.gov Butyrate also strengthens the intestinal barrier, which is a key defense mechanism against invading pathogens. nih.govmdpi.com It achieves this by promoting the reassembly of tight junction proteins. jnmjournal.org
The impact of butyrate, and by extension this compound following hydrolysis, has been studied in various non-human model organisms and cell lines, revealing effects on fundamental cellular processes.
In porcine models, butyrate derivatives have been shown to enhance intestinal barrier integrity in intestinal porcine enterocyte cell line (IPEC-J2) monolayers, as measured by increased transepithelial electrical resistance (TEER). mdpi.com In porcine alveolar macrophages, butyrate treatments reduced the production of the inflammatory cytokine TNF-α when challenged with lipopolysaccharide (LPS). mdpi.com
In bovine kidney epithelial cells (MDBK), treatment with sodium butyrate induced apoptosis and cell cycle arrest at the G1 and G2/M phases, demonstrating its potent effects on cell proliferation and survival. nih.gov
In the context of microbial model organisms, certain non-Saccharomyces yeasts, such as Schizosaccharomyces pombe, have been found to produce the related compound isobornyl acetate during fermentation. mdpi.com The production of such volatile esters by yeasts like Candida ethanolica can significantly alter the aromatic profile of fermented products, indicating an influence on the metabolic pathways of these microorganisms. mdpi.comjst.go.jp
The table below details some of the observed effects of butyrate on cellular processes in different model systems.
| Model System | Observed Effect | Underlying Mechanism | Reference |
| Porcine Enterocytes (IPEC-J2) | Increased intestinal barrier integrity (TEER) | Not specified, but likely related to tight junction protein expression | mdpi.com |
| Porcine Alveolar Macrophages | Reduced production of TNF-α after LPS challenge | Anti-inflammatory signaling | mdpi.com |
| Bovine Kidney Epithelial Cells (MDBK) | Induction of apoptosis and cell cycle arrest | Altered expression of genes controlling cell cycle and apoptosis | nih.gov |
| Mouse Model (TNBS-induced colitis) | Regulation of gut microbiota and improvement of colitis | Restoration of butyrate levels, increase in beneficial bacteria | nih.gov |
| Macrophages (general) | Enhanced bactericidal function | HDAC3 inhibition, metabolic shift, induction of antimicrobial peptides | nih.gov |
| Schizosaccharomyces pombe (yeast) | Production of isobornyl acetate during fermentation | Endogenous metabolic pathways for ester synthesis | mdpi.com |
Mechanism of Action in Microbial Systems
Enzymatic Hydrolysis and Metabolic Fate of this compound in Biological Systems (non-human)
The metabolic journey of this compound in non-human biological systems begins with its breakdown through enzymatic hydrolysis. This initial step is crucial as it cleaves the ester bond, releasing its two principal components: isoborneol and butyrate (as butyric acid). The subsequent metabolic fate of the compound is dictated by the independent pathways of these two resulting molecules.
The hydrolysis is primarily facilitated by esterase enzymes. Research has demonstrated that certain microbial esterases exhibit high efficiency and enantioselectivity in this process. For instance, studies on the kinetic resolution of racemic this compound have highlighted the efficacy of specific enzymes. Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous have shown outstanding enantioselectivity toward butyryl esters of isoborneol. researchgate.netnih.gov The enantioselectivity of these enzymes often increases with the chain length of the acyl group. researchgate.netnih.gov This selective hydrolysis is a key step in processes aiming to produce optically pure monoterpenols from renewable resources. researchgate.netnih.gov
Table 1: Kinetic Resolution of this compound by Various Esterases This table summarizes the effectiveness of different microbial esterases in the enantioselective hydrolysis of racemic this compound.
| Enzyme | Source Organism | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| EstB | Burkholderia gladioli | 48 | >99 (1S) | researchgate.net |
| EstC | Rhodococcus rhodochrous | No Conversion | N/A | researchgate.net |
| PTE | Pseudomonas fluorescens | 12 | 2 (1R) | researchgate.net |
Following hydrolysis, the two metabolites embark on distinct metabolic routes.
Metabolic Fate of Isoborneol: The isoborneol moiety, a bicyclic monoterpenoid alcohol, undergoes further biotransformation. In various biological systems, isoborneol is metabolized primarily through oxidation. This process converts the alcohol group into a ketone, yielding camphor as the major metabolic product. nih.govresearchgate.net This metabolic conversion is analogous to the chemical synthesis pathway where isobornyl esters are hydrolyzed and then oxidized to produce camphor. nih.gov Studies in mice have confirmed that after oral administration of isoborneol, it can be metabolized into camphor. researchgate.net
Metabolic Fate of Butyrate: Butyrate, a short-chain fatty acid (SCFA), is a well-documented and crucial metabolite, particularly for colonocytes, the epithelial cells of the colon. In non-human models, butyrate serves as the primary energy source for these cells, providing a significant portion of their energy requirements. mdpi.commdpi.com Upon absorption by colonocytes, butyrate is transported into the mitochondria where it undergoes β-oxidation to form acetyl-CoA. nih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of cellular energy in the form of ATP. nih.govacs.org
The central role of butyrate in energy metabolism has been demonstrated in studies involving germ-free mice, which lack butyrate-producing gut microbiota. nih.gov The colonocytes in these animals exhibit an energy-deprived state, with reduced levels of key enzymes in the TCA cycle and lower ATP production, a condition that can be reversed by the administration of butyrate. mdpi.comnih.gov In weanling piglets, dietary butyrate supplementation was shown to enhance the TCA cycle in both the colon and the liver, as evidenced by increased levels of intermediates like citric acid, oxaloacetic acid, and isocitric acid. frontiersin.org
Table 2: Summary of Observed Metabolic Effects of Butyrate in Animal Models This table outlines key research findings on the metabolic impact of butyrate in various non-human biological systems.
| Animal Model | Key Metabolic Effect | Observed Outcome | Reference |
|---|---|---|---|
| Mice | Energy Metabolism | Rescues energy deficit in germ-free colonocytes by increasing oxidative phosphorylation. | nih.gov |
| Mice | TCA Cycle Regulation | Positively correlated with increased levels of TCA cycle metabolites. | acs.org |
| Mice (High-Fat Diet) | Gut Microbiota Modulation | Counteracts metabolic disturbances by modulating gut microbiota composition and functionality. | frontiersin.org |
| Piglets | TCA Cycle Enhancement | Enhanced the TCA cycle in the gut-liver axis, increasing levels of citric acid and other intermediates. | frontiersin.org |
Environmental Behavior and Degradation Pathways of Isobornyl Butyrate
Biodegradation Studies of Isobornyl Butyrate (B1204436) in Environmental Matrices
Direct and extensive biodegradation studies on isobornyl butyrate in environmental matrices like soil and water are not widely available in peer-reviewed literature. However, the biodegradability of this compound can be inferred from studies on structurally related isobornyl esters and the foundational camphor (B46023) molecule from which isoborneol (B83184), a precursor to isobornyl esters, is derived.
The initial step in the biodegradation of isobornyl esters is likely the enzymatic hydrolysis of the ester bond, releasing isoborneol and the corresponding carboxylic acid—in this case, butyric acid. Isoborneol can then be further metabolized by microorganisms. For instance, isobornyl acetate (B1210297), a closely related compound, is expected to readily hydrolyze to isoborneol. nih.gov This isoborneol is then anticipated to conjugate with glucuronic acid and be excreted in metabolic systems. nih.gov Studies on isobornyl acrylate (B77674) have shown that while it is not readily biodegradable, its primary degradation products, isoborneol and acrylic acid, are readily biodegradable. europa.eu
The degradation of the resulting isoborneol is linked to the metabolic pathways of camphor. Bacteria capable of degrading camphor, such as those from the genus Pseudomonas and Rhodococcus, are widespread in soil and water environments. nih.govontosight.ai These microorganisms utilize monooxygenase enzymes to hydroxylate the camphor skeleton, initiating a cascade of reactions that ultimately break down the ring structure. ontosight.aiubc.ca For example, Pseudomonas putida metabolizes camphor via 5-hydroxycamphor, while Rhodococcus ruber proceeds through 6-hydroxycamphor. nih.gov Given that isoborneol is a reduced form of camphor, it is plausible that similar enzymatic machinery is responsible for its degradation. Camphor itself has been classified as readily biodegradable in tests using activated sludge, with 94% of its theoretical biochemical oxygen demand (BOD) reached in 4 weeks. nih.gov
The butyric acid released upon hydrolysis is a short-chain fatty acid that is readily metabolized by a wide range of microorganisms under both aerobic and anaerobic conditions.
Based on this information, the biodegradation of this compound in soil and water is expected to be a significant environmental fate process. The rate and extent of this degradation would depend on various factors including microbial population density, temperature, and nutrient availability.
Table 1: Inferred Biodegradation Pathway of this compound
| Step | Transformation | Key Enzymes (Inferred) | Resulting Products |
| 1 | Hydrolysis of the ester linkage | Esterases | Isoborneol and Butyric Acid |
| 2a | Metabolism of Butyric Acid | Various microbial enzymes | Carbon dioxide and water (aerobic) or methane (B114726) and carbon dioxide (anaerobic) |
| 2b | Oxidation of Isoborneol | Monooxygenases, Dehydrogenases | Hydroxylated intermediates, leading to ring cleavage and further degradation |
Environmental Fate Modeling and Persistence Assessment of this compound
Environmental fate models use the physical and chemical properties of a substance to predict its distribution and persistence in the environment. For this compound, key parameters would include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).
Based on these properties, environmental fate models would likely predict the following for this compound:
Air: A significant portion of released this compound would be expected to volatilize into the atmosphere, where it would be subject to photodegradation. atamanchemicals.com
Water: If released into water, it would tend to adsorb to suspended solids and sediment due to its lipophilicity. nih.govatamanchemicals.com Volatilization from water surfaces would also be an important fate process. nih.govatamanchemicals.com
Soil: In soil, this compound is expected to have low to moderate mobility. nih.gov Volatilization from moist soil surfaces would occur, and biodegradation would be a key degradation pathway. nih.govatamanchemicals.com
In terms of persistence, the available data on related compounds suggests that this compound is not likely to be highly persistent in the environment. A safety data sheet for isobornyl acetate states that the substance is not considered persistent, bioaccumulative, and toxic (PBT). fishersci.dk The expectation of relatively rapid biodegradation and photodegradation supports this assessment. However, the potential for moderate bioaccumulation, as suggested by the high log Kow of isobornyl acetate, warrants consideration. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, which are used to predict the properties and environmental fate of chemicals, could provide more specific estimates for this compound. These models are often used for fragrance ingredients to fill data gaps. nih.gov
Table 3: Predicted Environmental Compartment Distribution and Persistence of this compound (Inferred from Analogs)
| Environmental Compartment | Predicted Behavior | Key Fate Processes | Estimated Persistence |
| Air | Primarily in vapor phase | Photodegradation by •OH radicals | Low |
| Water | Partitioning to sediment and suspended solids, volatilization | Biodegradation, Indirect Photodegradation, Volatilization | Low to Moderate |
| Soil | Low to moderate mobility, partitioning to organic matter | Biodegradation, Volatilization | Low to Moderate |
| Biota | Moderate potential for bioaccumulation | Metabolism and excretion | Low |
Applications of Isobornyl Butyrate in Advanced Materials Science and Chemical Engineering Research
Catalyst Development and Reaction Engineering for Isobornyl Butyrate (B1204436) Production
The synthesis of isobornyl butyrate, primarily through the esterification of camphene (B42988) with butyric acid, is a focal point of catalyst and reaction engineering research. The goal is to develop efficient, selective, and sustainable production methods.
Heterogeneous Catalysis: Research has demonstrated the effectiveness of solid acid catalysts in producing this compound. For instance, a phosphotungstic acid/silica (B1680970) (PW/SiO2) catalyst has been used for the esterification of camphene with n-butyric acid. This system achieved nearly 100% selectivity for this compound. Reaction engineering studies show that the rate of esterification is influenced by the steric hindrance of the carboxylic acid; the reaction with n-butyric acid is faster than with longer-chain acids like n-hexanoic acid. Under optimized conditions, the reaction can reach equilibrium conversion within a few hours, and the catalyst shows potential for reuse.
Enzymatic Catalysis and Kinetic Resolution: A significant advancement in catalyst development is the use of enzymes for the kinetic resolution of racemic this compound. This is particularly important for producing enantiomerically pure compounds. d-nb.info Esterase B (EstB) from Burkholderia gladioli has shown outstanding enantioselectivity (E > 100) for the hydrolysis of this compound. d-nb.inforesearchgate.net This enzymatic process can be integrated into the existing synthesis route of camphor (B46023) from α-pinene. d-nb.inforesearchgate.net The process involves the selective hydrolysis of one enantiomer of racemic this compound, allowing for the separation and isolation of optically pure (+)-isoborneol and unreacted (1R,2R,4R)-(−)-isobornyl butyrate. d-nb.info This biocatalytic approach represents a greener and more precise alternative to non-selective chemical hydrolysis. researchgate.net
| Catalyst System | Substrates | Key Findings | Selectivity/Enantioselectivity | Reference(s) |
| Phosphotungstic Acid / Silica (PW/SiO2) | Camphene, n-Butyric Acid | Reaches equilibrium conversion (80%) in 1-2 hours. Reaction rate is faster than with longer-chain carboxylic acids. | ~100% selectivity for this compound | |
| Esterase B (from B. gladioli) | Racemic this compound | Enables kinetic resolution to produce optically pure (+)-isoborneol. | High enantioselectivity (E > 100) for the hydrolysis reaction. | d-nb.inforesearchgate.net |
| α-Hydroxyl Carboxylic Acid-Boric Acid | Camphene, Acetic Acid | While studied for acetate (B1210297) synthesis, shows synergistic catalysis. Water content influences product distribution (ester vs. alcohol). | High selectivity for Isobornyl Acetate (95.3%). | nih.gov |
Integration of this compound in Polymer Chemistry and Materials Modification
While direct polymerization of this compound is not common, its constituent parts—the isobornyl group and the butyrate ester—are utilized in polymer science. The related compound, cellulose (B213188) acetate butyrate (CAB), serves as a key example of how butyrate esters are integrated into polymer backbones for materials modification.
CAB is a mixed cellulose ester used to create advanced materials such as bioplastics and precursors for carbon electrodes. aelsindia.comnih.gov In bioplastic formulations, CAB is blended with thermoplastic starch to improve tensile strength, thermal stability, and elasticity. aelsindia.com The butyrate groups, being larger and more plasticizing than acetate groups, modify the properties of the cellulose polymer, affecting its processing behavior and the mechanical performance of the final product. aelsindia.com
In the realm of energy storage, microspheres made from cellulose acetate butyrate have been developed as precursors for hard carbons used in supercapacitor electrodes. nih.gov These CAB-derived carbons exhibit a high specific surface area (567 m² g⁻¹) even without activation and show promise in electrochemical energy storage, with an energy density of 12 Wh kg⁻¹ at a power density of 0.9 kW kg⁻¹. nih.gov The replacement of some acetate groups with butyrate groups significantly alters the morphological properties of the precursor microspheres compared to those made from pure cellulose acetate. nih.gov
Furthermore, other esters of isoborneol (B83184), such as isobornyl methacrylate (B99206) and acrylate (B77674), are used to synthesize polymers with high glass transition temperatures and specific mechanical properties for applications like biobased latex adhesives and for modifying natural polymers like cellulose. nsf.govmdpi.com
Role of this compound as a Key Intermediate in Fine Chemical Synthesis (e.g., Camphor Synthesis)
This compound is a crucial intermediate in the industrial synthesis of camphor, a widely used fine chemical. d-nb.infonih.gov The synthesis pathway typically starts from α-pinene, a renewable resource derived from turpentine. d-nb.info The process generally follows these steps:
Isomerization of α-pinene to camphene. d-nb.info
Esterification of camphene with an acid, such as butyric acid, to form the corresponding racemic isobornyl ester (this compound). d-nb.info
Hydrolysis (saponification) of the isobornyl ester to produce isoborneol. nih.gov
Oxidation of isoborneol to yield camphor. d-nb.info
The use of this compound as the specific ester intermediate is advantageous in advanced synthesis routes that aim for optically pure camphor isomers. d-nb.inforesearchgate.net Racemic camphor is readily produced, but specific enantiomers, such as (-)-camphor (B167293), are more valuable and difficult to obtain. d-nb.info Research has focused on replacing the non-selective chemical hydrolysis step with a highly selective enzymatic kinetic resolution of this compound. d-nb.inforesearchgate.net
| Step | Description | Significance of this compound | Reference(s) |
| 1. Ester Formation | Camphene reacts with butyric acid to form racemic this compound. | This compound is a stable, easily handled intermediate. | d-nb.info |
| 2. Kinetic Resolution | An enzyme (e.g., Esterase B) selectively hydrolyzes one enantiomer, (+)-isobornyl butyrate, to (+)-isoborneol. | The butyrate ester is an excellent substrate for highly enantioselective enzymes. | d-nb.inforesearchgate.net |
| 3. Separation | (+)-isoborneol is separated from the unreacted (-)-isobornyl butyrate. | This separation allows for the synthesis of distinct, optically pure final products. | d-nb.info |
| 4. Final Product Synthesis | (+)-isoborneol is oxidized to (-)-camphor. The remaining (-)-isobornyl butyrate can be hydrolyzed to (-)-isoborneol for other uses. | Enables a facile and sustainable route to valuable, enantiopure fine chemicals from a renewable feedstock. | d-nb.inforesearchgate.net |
Exploration of this compound in Specialty Chemical Formulations (e.g., conductive slurries)
The exploration of this compound extends to its use as a functional component in specialty chemical formulations, such as electrode pastes. A Japanese patent identifies this compound as a potential solvent to be included in the organic vehicle of an electrode printing paste. google.com
In such applications, the organic vehicle is a critical component that disperses solid particles (e.g., ceramic or metallic powders) to create a stable, printable slurry. The properties of the solvent system dictate the rheology of the slurry, its stability, and the quality of the final printed component. researchgate.net Formulations for high-tech applications like 3D printing of ceramic microcomponents require vehicles with low viscosity to allow for high solid loading while maintaining printability. researchgate.net
While research into this compound for these specific applications is not widespread, its properties—a relatively high boiling point (229-233 °C) and good solvency for organic compounds—suggest it could function as a rheology modifier or a solvent in complex formulations. lookchem.com Its role would be to ensure the solid particles remain suspended and that the paste has the appropriate viscosity and drying characteristics for its intended application, such as in the manufacturing of electronic components.
Future Research Directions and Emerging Challenges for Isobornyl Butyrate Studies
Development of More Sustainable and Green Synthetic Methodologies for Isobornyl Butyrate (B1204436)
The chemical industry's shift towards sustainability has put a spotlight on the production methods of compounds like isobornyl butyrate. Traditionally synthesized using mineral acids, future efforts are focused on developing more environmentally friendly and efficient catalytic systems.
A primary challenge lies in replacing corrosive and polluting homogeneous catalysts. A significant area of research is the use of heterogeneous solid acid catalysts . Materials such as silica-supported heteropoly acids (e.g., H₃PW₁₂O₄₀/SiO₂) have shown promise in the esterification of camphene (B42988), a renewable feedstock, to produce isobornyl carboxylates, including this compound, with high selectivity and yield. nih.govresearchgate.netuliege.be These catalysts offer the advantages of easy separation, reusability, and reduced environmental impact. researchgate.net
Biocatalysis represents another cornerstone of green synthesis for this compound. The use of enzymes, particularly lipases and esterases, offers high selectivity under mild reaction conditions. google.com A key application is in the kinetic resolution of racemic isobornyl esters, which are common intermediates in the synthesis of camphor (B46023) from the renewable resource α-pinene. bham.ac.ukresearchgate.net For instance, esterases from organisms like Burkholderia gladioli (EstB) have demonstrated excellent enantioselectivity in the hydrolysis of rac-isobornyl butyrate, allowing for the separation of valuable, optically pure isomers. bham.ac.ukresearchgate.net Future work will likely focus on discovering more robust and efficient enzymes and optimizing reaction conditions for industrial-scale production. whiterose.ac.uknih.gov
The table below summarizes key findings in the development of sustainable synthetic methods.
| Catalyst/Method | Substrate(s) | Key Findings | Reference(s) |
| Silica-supported Heteropoly Acid (PW/SiO₂) | Camphene, Butyric Acid | Provides this compound with nearly 100% selectivity; catalyst is reusable and environmentally friendly. | researchgate.netuliege.be |
| Esterase (EstB) from Burkholderia gladioli | rac-Isobornyl butyrate | High activity and excellent enantioselectivity (>98% ee) in kinetic resolution, yielding optically pure (+)-isoborneol. | bham.ac.uk |
| Immobilized Lipase (B570770) (Lipozyme TL IM) | Isoamyl alcohol, Butyric acid | Achieved high conversion rates (95.8%) for isoamyl butyrate synthesis, demonstrating the potential for enzymatic esterification in organic media. | nih.gov |
Exploration of Novel Biological Targets and Mechanistic Pathways for this compound and its Analogues
While this compound is primarily known for its use in fragrances, emerging research suggests potential biological activities for isobornyl esters. A major challenge is that the precise molecular targets and mechanisms of action are still largely under investigation. Future research will need to move beyond phenotypic screening to elucidate these pathways.
The biological activity of this compound can be conceptually dissected into contributions from the isoborneol (B83184) moiety and the butyrate moiety.
The Butyrate Moiety: Butyrate itself is a well-studied short-chain fatty acid known for its anti-inflammatory properties. mdpi.commdpi.com It is known to act as a histone deacetylase (HDAC) inhibitor and can modulate immune responses by suppressing the activation of pro-inflammatory transcription factors like NF-κB. nih.govmdpi.comnih.govnih.govnih.gov Future studies should investigate whether this compound acts as a pro-drug, releasing butyrate, or if the entire molecule has its own distinct activity. Delivery systems like solid lipid nanoparticles have been shown to enhance the anticancer activity of butyrate, a strategy that could be explored for this compound. nih.govnih.gov
The Isoborneol Moiety and Analogues: Studies on related isobornyl esters, such as isobornyl propanoate, suggest potential anti-inflammatory and antimicrobial activities. The bicyclic bornyl moiety is recognized for conferring lipophilicity and a specific spatial arrangement that can enhance bioactivity. researchgate.netmdpi.com Analogues like caffeic acid bornyl ester have shown antileishmanial activity, highlighting the potential of the bornyl scaffold in medicinal chemistry. mdpi.com Future research should focus on synthesizing a library of this compound analogues to explore how modifications to the ester chain or the bicyclic ring affect biological activity.
Potential biological targets could include inflammatory pathway proteins, microbial enzymes, or receptors like the transient receptor potential (TRP) channels, as suggested by formulations combining this compound with TRP channel antagonists for sensory modulation in personal care products. google.com
Integration of Multi-Omics and Advanced Computational Approaches in this compound Research
To unravel the complex biological interactions of this compound, future research must integrate advanced analytical and computational tools. A significant challenge is the lack of specific "omic" data for this particular compound.
Multi-Omics Approaches:
Metabolomics: This approach can identify this compound and its metabolites in biological systems, providing direct evidence of its uptake and transformation. Untargeted metabolomics studies have successfully identified related compounds like isobornyl isobutyrate in complex biological samples, demonstrating the feasibility of this technique. bham.ac.uk Food metabolomics, for instance, uses these techniques to link chemical profiles to quality and sensory perception. core.ac.ukdepositolegale.it
Transcriptomics and Proteomics: These methods can reveal how this compound affects gene and protein expression, offering insights into its mechanism of action. nih.govuco.es For example, transcriptomic analysis of cells treated with butyric acid has shown impacts on cell proliferation and histone modification pathways. nih.gov Similar studies with this compound could differentiate its effects from those of free butyrate.
Advanced Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity and toxicity of this compound and its analogues based on their chemical structure. europa.eu Such models have been developed for skin sensitization and aquatic toxicity for related esters, providing a framework for in silico safety assessment. europa.euacs.org
Molecular Docking and Homology Modeling: These computational techniques can predict how this compound binds to potential protein targets. google.commdpi.com Such studies have been used to investigate the interaction of similar compounds with targets like chemosensory proteins in insects or to guide the design of antileishmanial agents. nih.govresearchgate.netresearchgate.net These in silico methods can prioritize compounds for synthesis and biological testing, saving time and resources.
The table below highlights computational and omics techniques that could be applied to future this compound research.
| Technique | Application in this compound Research | Related Findings/Potential | Reference(s) |
| Metabolomics | Identify and quantify this compound and its metabolites in vivo and in vitro. | Close analogue isobornyl isobutyrate has been detected in metabolomic studies of severe thermal injury. | bham.ac.uk |
| Transcriptomics | Analyze changes in gene expression in cells or tissues exposed to this compound. | Butyric acid supplementation in cell culture was shown to affect genes related to cell proliferation and histone modification. | nih.gov |
| QSAR | Predict toxicity, skin sensitization, and other biological activities to guide safer design. | QSAR models exist for related esters, predicting properties like aquatic toxicity. | europa.eu |
| Molecular Docking | Predict binding affinity and mode of interaction with potential protein targets (e.g., enzymes, receptors). | Docking has been used to study the binding of isobornyl acetate (B1210297) to chemosensory proteins. | nih.gov |
Addressing Stereochemical Purity Challenges in this compound Production and Application
The isoborneol moiety of this compound contains chiral centers, meaning the compound can exist as different stereoisomers. A critical challenge in both the synthesis and application of this compound is the control of its stereochemistry, as different isomers can have distinct biological and sensory properties.
The industrial synthesis of isobornyl esters, often starting from α-pinene, typically results in a racemic mixture of isomers. bham.ac.ukresearchgate.net The separation of these isomers is non-trivial. Future research must continue to focus on efficient methods for producing enantiomerically pure this compound.
Enzymatic kinetic resolution stands out as the most promising strategy. researchgate.net As mentioned previously, esterases like EstB from Burkholderia gladioli can selectively hydrolyze one enantiomer from a racemic mixture of this compound, leaving the other enantiomer in high optical purity. bham.ac.uk The enantioselectivity of these enzymes is often dependent on the nature of the ester; for instance, butyryl esters have been shown to yield higher enantioselectivity than acetate esters in some enzymatic systems. researchgate.net
Future challenges in this area include:
Enzyme Discovery and Engineering: Identifying or engineering enzymes with higher activity, stability, and enantioselectivity for bulky substrates like this compound.
Stereospecific Bio-activity Studies: Once pure isomers are accessible, a crucial research direction will be to systematically evaluate their individual biological activities to understand the structure-activity relationship related to stereochemistry. Studies on related bornyl esters have already confirmed that the bornyl moiety is critical for certain biological activities, and stereoisomerism plays a significant role. mdpi.com
Interdisciplinary Research on this compound for Synergistic Advancements
Overcoming the challenges and realizing the full potential of this compound will require collaboration across multiple scientific disciplines. Future advancements are expected at the intersection of chemistry, biology, materials science, and computational science.
Chemistry and Biology: The synergy between synthetic chemists creating novel this compound analogues and biologists testing their effects on new biological targets is fundamental. For example, understanding the anti-inflammatory mechanisms of butyrate can inspire the design of new isobornyl ester derivatives with improved drug-like properties. mdpi.comnih.gov
Materials Science and Drug Delivery: Incorporating this compound or its derivatives into advanced materials could lead to novel applications. Research into copolymerization with monomers like isobornyl acrylate (B77674) points towards the creation of new polymers with unique properties. thegoodscentscompany.com Furthermore, the principles used in developing butyrate-functionalized nanoparticles for targeted drug delivery could be applied to this compound, potentially enhancing its bioavailability or delivering it to specific tissues. nih.govnih.gov
Fragrance and Neuroscience: While used in fragrances for its scent, interdisciplinary research could explore the physiological effects of its aroma. Combining sensory science with neuroscience could investigate how the scent of this compound influences mood or interacts with other fragrances for synergistic sensory experiences. Patent literature describes compositions where this compound is combined with sensates like menthol (B31143) and TRP channel antagonists to create more complex and pleasant consumer products, highlighting a practical area of synergistic research. google.com
Agriculture and Pest Management: The identification of this compound in the volatile profile of certain insects, such as the greater wax moth, suggests a potential role in chemical ecology. mdpi.com Interdisciplinary research involving entomology and chemistry could explore its function as a semiochemical (e.g., pheromone or kairomone) for developing new, targeted pest management strategies.
By fostering these interdisciplinary collaborations, the scientific community can move beyond the current applications of this compound and discover new synergistic functions in fields ranging from medicine to materials science.
Q & A
Q. What are the established synthetic pathways for Isobornyl butyrate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of isoborneol with butyric acid under acidic catalysis. Key variables include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but enzyme-catalyzed methods (e.g., lipases) offer greener alternatives with higher selectivity .
- Reaction optimization : Temperature (80–120°C), solvent-free vs. solvent-mediated systems (e.g., toluene), and molar ratios of reactants significantly impact yield (reported 70–92%) and purity .
- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) are standard for isolating high-purity product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify ester carbonyl signals (~170 ppm) and characteristic isobornyl proton resonances (e.g., bridgehead protons at 0.8–1.2 ppm) .
- IR : Ester C=O stretching (~1740 cm) and C-O vibrations (1250–1050 cm) confirm functional groups.
- GC-MS : Quantifies purity and detects byproducts (e.g., unreacted isoborneol) using non-polar capillary columns (e.g., DB-5) .
Q. What are the primary applications of this compound in biological research?
As a butyrate derivative, it is studied for:
- Controlled release systems : Hydrolysis in vivo may deliver butyric acid, a known modulator of gut health and epigenetic regulation .
- Plant biochemistry : As a volatile organic compound (VOC), it may influence plant-insect interactions; headspace GC-MS is used to profile emissions in grafted plants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies often arise from:
- Dosage and delivery : Coated vs. free forms alter bioavailability. For example, fat-coated sodium butyrate shows delayed release in poultry studies, affecting gut segment-specific responses .
- Model systems : In vitro assays (e.g., Caco-2 cells) may not replicate in vivo complexity. Cross-validate findings using ex vivo intestinal segments or stable isotope tracing .
- Methodological rigor : Follow guidelines for experimental replication (e.g., Beilstein Journal protocols for detailed method reporting) .
Q. What experimental strategies are recommended to study the hydrolysis kinetics of this compound in biological systems?
- In vitro : Simulate gastrointestinal conditions using pH-stat titration to monitor butyrate release under varying pH (e.g., 2.0 for gastric, 6.8 for intestinal phases) .
- In vivo : Use LC-MS/MS to track isotopically labeled this compound and its metabolites in plasma or fecal samples. Consider compartmentalized effects (e.g., cecal vs. colonic hydrolysis in poultry) .
- Enzyme specificity : Screen esterases (e.g., carboxylesterases) via fluorometric assays to identify isoforms responsible for hydrolysis .
Q. How does this compound’s stability under varying environmental conditions impact experimental reproducibility?
- Thermal stability : Conduct accelerated stability studies (40–60°C) with GC monitoring to assess degradation products (e.g., isoborneol).
- Light sensitivity : UV-Vis spectroscopy can detect photo-oxidation byproducts; store samples in amber vials under inert gas .
- Matrix effects : In plant studies, use internal standards (e.g deuterated analogs) to correct for matrix interference during VOC analysis .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values for butyrate release efficacy.
- Multivariate analysis : PCA or PLS-DA can disentangle confounding variables (e.g., diet composition in animal trials) .
- Meta-analysis : Aggregate data from heterogeneous studies using random-effects models to identify consensus biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
